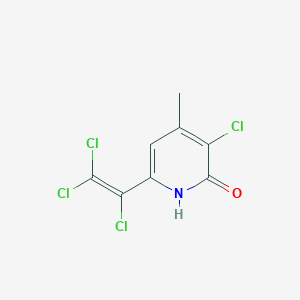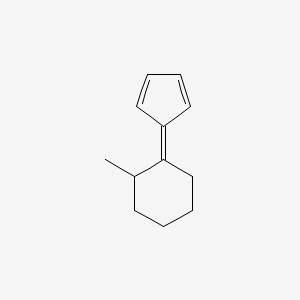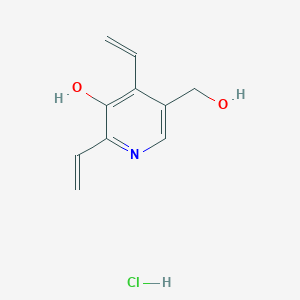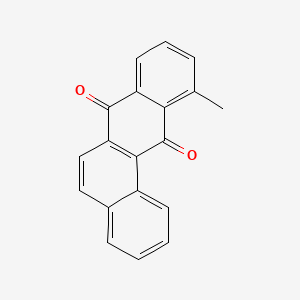![molecular formula C22H38ClNO2 B14600601 7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1) CAS No. 61042-50-0](/img/structure/B14600601.png)
7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(1-Phenylnonyl)amino]heptanoic acid–hydrogen chloride (1/1) is a complex organic compound with the molecular formula C22H37NO2 This compound is characterized by the presence of a phenyl group attached to a nonyl chain, which is further connected to an amino heptanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Phenylnonyl)amino]heptanoic acid typically involves the reaction of 1-phenylnonylamine with heptanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 7-[(1-Phenylnonyl)amino]heptanoic acid involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[(1-Phenylnonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(1-Phenylnonyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(1-Phenylnonyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic acid: A simpler analog with similar structural features but lacking the phenyl and nonyl groups.
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid: A derivative with an acetyl group, which may exhibit different chemical and biological properties.
Uniqueness
7-[(1-Phenylnonyl)amino]heptanoic acid is unique due to the presence of both the phenyl and nonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
Properties
CAS No. |
61042-50-0 |
|---|---|
Molecular Formula |
C22H38ClNO2 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
7-(1-phenylnonylamino)heptanoic acid;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-12-17-21(20-15-10-9-11-16-20)23-19-14-8-7-13-18-22(24)25;/h9-11,15-16,21,23H,2-8,12-14,17-19H2,1H3,(H,24,25);1H |
InChI Key |
AQJOJWIFXMQNHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C1=CC=CC=C1)NCCCCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

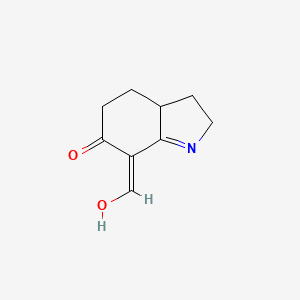
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)


![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
